1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF3N6OS/c1-12-16(31-26-25-12)18(30)29-4-2-14(3-5-29)27-6-8-28(9-7-27)17-15(20)10-13(11-24-17)19(21,22)23/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTPQFDFTJHTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine , identified by its CAS number 260442-08-8, is a novel piperazine derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on available literature, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.85 g/mol. The presence of the trifluoromethyl group and the thiadiazole moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances cytotoxicity against various cancer cell lines .
2. Anticonvulsant Activity
Piperazine derivatives are often explored for their anticonvulsant effects. The structural modifications in this compound may contribute to its efficacy in seizure models, as seen in other piperazine-based compounds that have demonstrated protective effects against convulsions .
3. Antimicrobial Activity
Compounds containing thiadiazole rings have been reported to possess antimicrobial properties. The specific interactions between the thiadiazole moiety and bacterial enzymes could provide a mechanism for its antimicrobial action .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the piperazine and pyridine rings significantly influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and cellular uptake |
| Chlorine substitution | Enhances cytotoxicity in tumor cells |
| Thiadiazole carbonyl moiety | Contributes to antimicrobial and anticonvulsant effects |
Case Studies
Several studies have investigated similar compounds with structural analogs:
- Antitumor Efficacy : A study on thiazole-containing compounds reported IC50 values indicating potent activity against various cancer cell lines, suggesting that modifications like those present in our compound could yield similar results .
- Anticonvulsant Properties : Research on piperazine derivatives indicated a significant reduction in seizure duration in animal models, supporting the potential anticonvulsant properties of this compound .
- Antimicrobial Studies : Compounds with thiadiazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Pyridine ring : Provides a platform for various substitutions.
- Piperazine moiety : Known for its role in pharmacological activity.
- Thiadiazole group : Imparts unique reactivity and biological properties.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications on the piperazine ring significantly enhanced cytotoxicity against breast cancer cells .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties. In vitro studies indicated that it could mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The mechanism involves the inhibition of neuroinflammatory pathways .
Antimicrobial Properties
The compound's structure allows it to interact with microbial enzymes, making it a candidate for antimicrobial drug development. A case study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic research .
Pesticide Development
The trifluoromethyl group enhances the compound's lipophilicity, improving its penetration through plant cuticles. This property is beneficial for developing novel pesticides. Field trials have shown that formulations containing this compound effectively control pest populations while minimizing environmental impact .
Herbicide Potential
Research into the herbicidal activity of related compounds has revealed that they can inhibit key enzymes involved in plant growth. This suggests that this compound could be explored further as a herbicide candidate .
Polymer Chemistry
The unique functional groups present in this compound allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions can be exploited for creating nanomaterials with specific catalytic properties. Preliminary studies indicate that such nanocomposites exhibit enhanced activity in various chemical reactions .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves coupling reactions between the pyridine and piperazine-thiadiazole moieties. Key steps include:
- Amide bond formation : Use of coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with NEt₃ as a base .
- Cyclization : Reactions under reflux in solvents like 1,4-dioxane, with K₂CO₃ to neutralize byproducts .
- Critical conditions : Strict anhydrous environments, stoichiometric control of reagents, and monitoring via TLC (toluene:acetone = 95:5 v/v) to track reaction progress .
Basic: How is structural validation and purity assessment achieved for this compound?
Answer:
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Validates empirical formula matching calculated C, H, N, S, and Cl content .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
Answer:
SAR studies focus on modifying:
- Pyridine substituents : Replace Cl or CF₃ with electron-withdrawing/donating groups (e.g., F, OMe) to alter electron density and binding affinity .
- Piperazine-thiadiazole core : Introduce bulkier substituents (e.g., cyclohexyl) or vary the heterocycle (e.g., triazole, oxadiazole) to assess steric and electronic effects .
- Methodology :
Advanced: How can computational tools optimize the synthesis or predict physicochemical properties?
Answer:
- Synthesis optimization :
- Property prediction :
Advanced: How should researchers resolve discrepancies in bioactivity data across synthetic batches?
Answer:
- Root-cause analysis :
- Purity comparison : Re-analyze batches via HPLC to rule out impurities (>98% purity threshold) .
- Crystallography : Confirm polymorphic forms (e.g., hydrates vs. anhydrous) that may alter solubility .
- Reaction audit : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict reagent ratios) to isolate variables .
- Statistical validation : Use ANOVA to compare bioactivity means across batches and identify outliers .
Advanced: What experimental design principles apply to regioselective functionalization of the pyridine core?
Answer:
- Directing group strategy : Utilize the chloro group as a directing meta-substituent for electrophilic aromatic substitution .
- Protection/deprotection : Temporarily block the piperazine nitrogen during nitration/sulfonation to avoid side reactions .
- Metal-catalyzed cross-coupling : Employ Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
